

Application Notes & Protocols for Z-360 in High-Throughput Screening Assays

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of **Z-360** in high-throughput screening (HTS) assays. **Z-360** is an orally active cholecystokinin-2 (CCK2)/gastrin receptor antagonist.[1] This document outlines the application of **Z-360** as a control compound in a cell-based HTS assay designed to identify novel antagonists of the CCK2 receptor, a G-protein coupled receptor (GPCR) implicated in various physiological and pathological processes.

Introduction to Z-360 and the CCK2 Receptor

Z-360 is a potent and selective antagonist for the cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor.[1] The CCK2 receptor is a Gq-coupled GPCR, and its activation by endogenous ligands such as cholecystokinin (CCK) or gastrin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger in numerous cellular signaling pathways.

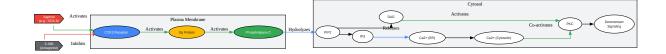
Given its role as a CCK2 receptor antagonist, **Z-360** serves as an excellent positive control in HTS campaigns aimed at discovering new modulators of this receptor. Its established mechanism of action allows for robust assay development and validation.

High-Throughput Screening Assay Principle



The described HTS assay is a homogeneous, cell-based fluorescence assay that measures changes in intracellular calcium concentration. A cell line stably expressing the human CCK2 receptor is pre-loaded with a calcium-sensitive fluorescent dye. Upon stimulation with a CCK2 receptor agonist (e.g., CCK-8), the intracellular calcium concentration increases, leading to a detectable increase in fluorescence. In the presence of a CCK2 receptor antagonist, such as **Z-360**, the agonist-induced calcium mobilization is inhibited, resulting in a decrease in the fluorescent signal. This assay format is amenable to high-throughput screening in 384- or 1536-well plates.

Signaling Pathway of the CCK2 Receptor



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Caption: CCK2 Receptor Signaling Pathway.

Experimental Protocols Materials and Reagents

- Cell Line: HEK293 cells stably expressing the human CCK2 receptor (HEK293-CCK2R).
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 500 μg/mL G418.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.



- Agonist: Cholecystokinin Octapeptide (CCK-8).
- Control Antagonist: **Z-360**.
- Assay Plates: 384-well, black, clear-bottom microplates.
- Instrumentation: Automated liquid handler, plate reader with fluorescence detection capabilities (e.g., FLIPR, FlexStation).

Cell Culture and Plating

- Culture HEK293-CCK2R cells in T-175 flasks at 37°C in a humidified atmosphere with 5% CO2.
- When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using trypsin-EDTA.
- Resuspend the cells in culture medium and determine the cell density.
- Dilute the cells in culture medium to a final concentration of 200,000 cells/mL.
- Dispense 25 μ L of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).
- Incubate the plates for 24 hours at 37°C, 5% CO2.

Compound Preparation and Plating

- Prepare a 10 mM stock solution of **Z-360** and test compounds in 100% DMSO.
- Perform serial dilutions of the compounds in DMSO to create a concentration range for doseresponse curves.
- Using an automated liquid handler, transfer 50 nL of each compound dilution to the assay plate wells.
- For control wells, add 50 nL of DMSO (negative control) or 50 nL of a reference antagonist dilution (positive control, e.g., Z-360).

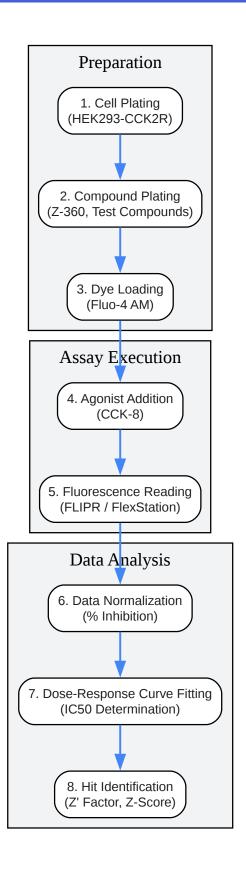


Calcium Mobilization Assay

- Prepare the dye loading solution by reconstituting Fluo-4 AM in assay buffer containing an equal volume of Pluronic F-127 solution.
- Aspirate the culture medium from the cell plates.
- Add 20 μL of the dye loading solution to each well.
- Incubate the plates at 37°C for 60 minutes in the dark.
- Following incubation, place the plate in the fluorescence plate reader.
- Add 10 μL of the CCK-8 agonist solution (at a final concentration equal to its EC80) to each well.
- Measure the fluorescence intensity immediately for 120 seconds.

HTS Experimental Workflow





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Caption: High-Throughput Screening Experimental Workflow.



Data Presentation and Analysis

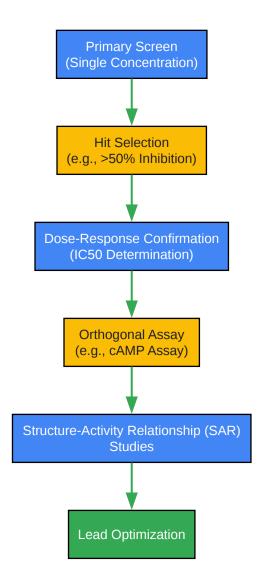
The raw fluorescence data is normalized to the percentage of inhibition relative to control wells. The dose-response curves are then fitted using a four-parameter logistic equation to determine the IC50 values for each compound. Assay quality is monitored by calculating the Z' factor and signal-to-background (S/B) ratio for each plate.

Ouantitative Data Summary

Compound	IC50 (nM)	Max Inhibition (%)	Z' Factor	S/B Ratio
Z-360	12.5	98.2	0.78	8.5
Compound A	25.3	95.1	0.75	8.2
Compound B	>10,000	15.6	0.81	8.9
Compound C	150.8	88.9	0.79	8.6

Hit Identification and Confirmation Workflow





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References

• 1. Z-360, a novel therapeutic agent for pancreatic cancer, prevents up-regulation of ephrin B1 gene expression and phosphorylation of NR2B via suppression of interleukin-1 β production in a cancer-induced pain model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]







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